molecular formula C10H15N7OS B1218071 N-Nitrosocimetidine CAS No. 73785-40-7

N-Nitrosocimetidine

Cat. No.: B1218071
CAS No.: 73785-40-7
M. Wt: 281.34 g/mol
InChI Key: LFTUYYPQNCJQGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosocimetidine is synthesized by the nitrosation of cimetidine. This process typically involves the reaction of cimetidine with nitrite under acidic conditions. The reaction can be represented as follows: [ \text{Cimetidine} + \text{Nitrite} \rightarrow \text{this compound} ]

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-Nitrosocimetidine primarily undergoes denitrosation reactions, where the nitroso group is removed, reverting the compound back to cimetidine . This reaction is significant as it reduces the potential carcinogenic risk associated with the nitroso group.

Common Reagents and Conditions:

    Denitrosation: This reaction can be facilitated by reducing agents such as ascorbic acid or under specific enzymatic conditions.

    Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Major Products:

    Cimetidine: The primary product of denitrosation reactions.

    Various Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.

Properties

IUPAC Name

3-cyano-1-methyl-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-1-nitrosoguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7OS/c1-8-9(15-7-14-8)5-19-4-3-12-10(13-6-11)17(2)16-18/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTUYYPQNCJQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCN=C(NC#N)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021025
Record name N-Nitrosocimetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73785-40-7
Record name N′-Cyano-N-methyl-N′′-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-N-nitrosoguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73785-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosocimetidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073785407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosocimetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitrosocimetidine
Reactant of Route 2
Reactant of Route 2
N-Nitrosocimetidine
Reactant of Route 3
N-Nitrosocimetidine
Reactant of Route 4
N-Nitrosocimetidine
Reactant of Route 5
Reactant of Route 5
N-Nitrosocimetidine
Reactant of Route 6
N-Nitrosocimetidine

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